Lithium's Enhanced Selectivity for Linear Heptenes in Co-dimerization Catalysis
In the co-dimerization of ethylene with propene and pentenes, catalysts based on lithium and Group 2A metals exhibit an 'unexpectedly high' selectivity for the formation of linear heptenes and nonenes. This is a direct, head-to-head comparison with analogous catalysts containing only sodium and other higher Group 1A metals, which showed inferior selectivity under comparable conditions [1].
| Evidence Dimension | Selectivity for linear heptene and nonene formation in mono-olefin co-dimerization |
|---|---|
| Target Compound Data | Unexpectedly high selectivity (qualitatively superior) |
| Comparator Or Baseline | Catalysts containing sodium and higher Group 1A metals |
| Quantified Difference | Not quantified, but described as 'unexpectedly high' relative to the comparator, indicating a significant and surprising deviation from expected trends. |
| Conditions | Co-dimerization of ethylene with propene and pentenes using alkali metal catalyst dispersions (e.g., lithium hydride on Group 1A/2A carbonates). |
Why This Matters
This demonstrates that the lithium counter-ion is not an interchangeable spectator; it fundamentally alters the catalytic pathway to favor linear products, a critical parameter for applications in lubricant additives and surfactants where isomer composition dictates performance.
- [1] Jones, J. R.; Chambers, M. R.; Lowther, E. D. Reactions of mono-olefins in the presence of alkali metals. The effect of lithium and Group 2A metals. J. Chem. Soc., Perkin Trans. 1, 1973, 248-251. View Source
